molecular formula C16H23NO7S B2864817 Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 1956306-17-4

Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B2864817
CAS No.: 1956306-17-4
M. Wt: 373.42
InChI Key: DXPWJSDJWRMRPQ-UHFFFAOYSA-N
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Description

Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a benzyl carbamate group at the 1-position, dimethoxy substituents at the 4-positions, and a methylsulfonyloxy group at the 3-position of the piperidine ring. This compound (CAS: 123040-79-9) is listed as a research chemical with 95% purity .

Properties

IUPAC Name

benzyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S/c1-21-16(22-2)9-10-17(11-14(16)24-25(3,19)20)15(18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWJSDJWRMRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1OS(=O)(=O)C)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a compound with potential therapeutic applications, particularly in the fields of anticoagulation and cancer treatment. This article explores its biological activity, synthesis, and implications based on current research findings.

  • Common Name: this compound
  • CAS Number: 1956306-17-4
  • Molecular Formula: C₁₆H₂₃N₁O₇S
  • Molecular Weight: 373.4 g/mol
PropertyValue
Molecular FormulaC₁₆H₂₃N₁O₇S
Molecular Weight373.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound functions as a Factor XIa inhibitor , which plays a crucial role in the coagulation cascade. By inhibiting Factor XIa, this compound can potentially reduce thrombin generation and platelet activation, making it a candidate for anticoagulant therapies .

Anticoagulant Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anticoagulant properties. In vitro assays demonstrated that these compounds can effectively inhibit clot formation in human plasma models. The inhibition of Factor XIa leads to a decrease in fibrin formation, thus reducing the risk of thrombosis .

Anticancer Potential

There is emerging evidence suggesting that this compound may also possess anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines by modulating cellular signaling pathways involved in cell survival and proliferation. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

  • Anticoagulation Study :
    In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticoagulant activity of several piperidine derivatives, including this compound. The compound exhibited an IC50 value comparable to existing anticoagulants like rivaroxaban, demonstrating its potential as a therapeutic agent for thromboembolic disorders .
  • Cancer Cell Line Evaluation :
    A study published in Cancer Research assessed the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being implicated .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Functional Group Impact

Target Compound :
  • Substituents : 4,4-dimethoxy, 3-(methylsulfonyloxy), 1-benzyl carbamate.
  • Key Features : The methylsulfonyloxy group enhances electrophilicity at the 3-position, facilitating substitution reactions. The dimethoxy groups may stabilize the piperidine ring conformation via steric and electronic effects.
Analog 1 : Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
  • Substituents: 4-amino, 1-benzyl carbamate.
  • However, its toxicological profile is uncharacterized, necessitating caution in handling .
Analog 2 : Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)
  • Substituents : 4-(ethoxycarbonylethyl), 1-benzyl carbamate.
  • Key Features: The ethoxycarbonyl group adds ester functionality, enabling hydrolysis or transesterification reactions.

Toxicological and Ecological Considerations

  • Target Compound: No explicit data are available. Methylsulfonyl groups in related compounds are associated with moderate irritation risks.
  • Analog 2 : Classified as low risk but lacks ecological or chronic toxicity studies .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate?

  • Methodology : Multi-step synthesis typically involves introducing the methylsulfonyloxy group via reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF), using bases like triethylamine or diisopropylethylamine to facilitate substitution . For example, a mesylation step under controlled temperature (0°C to room temperature) ensures optimal leaving-group formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity, verified by HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methylsulfonyloxy group. Avoid exposure to moisture, strong oxidizers, or high temperatures, as decomposition may release toxic gases (e.g., sulfur oxides) . Use personal protective equipment (PPE) including nitrile gloves and safety goggles during handling .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4,4-dimethoxy groups) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₃NO₈S, exact mass 389.11 g/mol) .
  • HPLC : Monitor purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the methylsulfonyloxy group?

  • Strategies :

  • Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., over-sulfonation) .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Quench aliquots with ice-cold water to isolate intermediates .
  • Adjust stoichiometry: A 2:1 molar ratio of MsCl to substrate minimizes unreacted starting material .

Q. What mechanisms underlie the compound’s potential biological activity, and how can they be tested?

  • Hypothesis : The methylsulfonyloxy group may act as a leaving group in vivo, enabling covalent binding to target proteins (e.g., kinases or GPCRs). The 4,4-dimethoxy groups could enhance lipophilicity, aiding blood-brain barrier penetration .
  • Assay Design :

  • Receptor Binding Studies : Radioligand displacement assays using tritiated analogs .
  • Enzyme Inhibition : Test inhibitory effects on acetylcholinesterase or monoamine oxidases at concentrations 1–100 μM, with donepezil as a positive control .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

  • Troubleshooting :

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and correlate with storage conditions .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 7 days. Analyze degradation products via LC-MS to pinpoint instability mechanisms (e.g., hydrolysis of the sulfonate ester) .

Q. What side reactions are prevalent during synthesis, and how can they be mitigated?

  • Common Issues :

  • Demethylation of Methoxy Groups : Occurs under acidic conditions. Use buffered solutions (pH 6–8) during workup .
  • Racemization at Chiral Centers : Minimize by conducting mesylation steps at low temperatures (0–5°C) and avoiding prolonged reaction times .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare this compound’s reactivity with analogs lacking the methylsulfonyloxy group?

  • Approach :

  • Kinetic Studies : Measure hydrolysis rates in phosphate buffer (pH 7.4) at 37°C using UV-Vis spectroscopy (λ = 270 nm for sulfonate release) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies for sulfonate elimination vs. methoxy hydrolysis .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Protocols :

  • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during piperidine ring formation .
  • Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like enantiomeric excess (ee) via inline polarimetry .

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